C13-112-tri-tail

Ionizable lipid pKa Lipid nanoparticle

C13-112-tri-tail is a synthetic cationic lipid-like compound characterized by a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a PEG2 linker. It is designed for formulation into lipid nanoparticles (LNPs) to deliver anionic payloads such as siRNA, mRNA, and proteins in vitro and in vivo.

Molecular Formula C45H94N2O5
Molecular Weight 743.2 g/mol
CAS No. 1381861-96-6
Cat. No. B11933310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC13-112-tri-tail
CAS1381861-96-6
Molecular FormulaC45H94N2O5
Molecular Weight743.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CNCCOCCOCCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O
InChIInChI=1S/C45H94N2O5/c1-4-7-10-13-16-19-22-25-28-31-43(48)40-46-34-36-51-38-39-52-37-35-47(41-44(49)32-29-26-23-20-17-14-11-8-5-2)42-45(50)33-30-27-24-21-18-15-12-9-6-3/h43-46,48-50H,4-42H2,1-3H3
InChIKeySFPCEMORTGPRFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

C13-112-tri-tail (CAS 1381861-96-6) for Lipid Nanoparticle Procurement: Key Specifications and Differentiation


C13-112-tri-tail is a synthetic cationic lipid-like compound characterized by a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a PEG2 linker [1]. It is designed for formulation into lipid nanoparticles (LNPs) to deliver anionic payloads such as siRNA, mRNA, and proteins in vitro and in vivo . This compound is commercially available with a typical purity of ≥95% and a molecular weight of approximately 743.2 Da [2]. While it belongs to the broader class of ionizable/cationic lipids used in nucleic acid delivery, its structural and physicochemical profile—particularly its predicted pKa and PEG2 linker—differentiates it from clinically established lipids like DLin-MC3-DMA, SM-102, and ALC-0315, and positions it as a candidate for specific formulation or mechanistic studies .

Why Generic Ionizable Lipid Substitution Is Inadequate: C13-112-tri-tail Differentiators


Ionizable and cationic lipids used in lipid nanoparticle (LNP) formulations are not interchangeable, as small structural variations drive significant differences in physicochemical properties, biological performance, and formulation behavior. For example, the apparent pKa of clinically used lipids such as DLin-MC3-DMA (6.44), SM-102 (6.68), and ALC-0315 (6.09) is tightly optimized for endosomal escape , , . In contrast, C13-112-tri-tail has a predicted pKa of 14.42, indicating it remains cationic across physiological pH ranges . This fundamental difference in ionization state fundamentally alters nucleic acid complexation, serum stability, and intracellular trafficking kinetics. Furthermore, the presence of a PEG2 linker in C13-112-tri-tail, versus tertiary amine linkers in analogs like C13-113-tri-tail, directly impacts LNP hydration, steric stabilization, and potential immunogenicity . Substituting C13-112-tri-tail with a generic ionizable lipid without accounting for these structural and physicochemical divergences risks altered encapsulation efficiency, reduced transfection, and off-target biodistribution.

C13-112-tri-tail (CAS 1381861-96-6) Quantitative Differentiators: pKa, Linker Chemistry, and Tail Count


pKa Differentiation: C13-112-tri-tail vs. Clinical Ionizable Lipids

C13-112-tri-tail exhibits a predicted pKa of 14.42±0.20 . In contrast, clinically established ionizable lipids used in mRNA and siRNA delivery possess apparent pKa values in the 6.0–6.7 range: DLin-MC3-DMA (pKa = 6.44) , SM-102 (pKa = 6.68) , and ALC-0315 (pKa = 6.09) . This ~8-unit difference indicates that C13-112-tri-tail remains predominantly cationic across the physiological pH spectrum (pH 7.4–4.0), whereas the clinical comparators are neutral at physiological pH and become protonated only in acidic endosomal compartments.

Ionizable lipid pKa Lipid nanoparticle

Linker Chemistry Differentiation: PEG2 Linker vs. Tertiary Amine Linker

C13-112-tri-tail incorporates a PEG2 linker between its polar head group and hydrophobic tails . Its direct structural analog, C13-113-tri-tail, substitutes a tertiary amine linker for the PEG2 moiety while retaining the same head group and three C13 tails . The PEG2 unit (two ethylene glycol repeats) introduces hydrophilic character and potential steric stabilization to the LNP surface, whereas the tertiary amine linker alters local protonation behavior and intermolecular interactions [1].

PEG linker Lipid nanoparticle Steric stabilization

Hydrophobic Tail Count: Tri-Tail Architecture vs. Clinical Two-Tail Lipids

C13-112-tri-tail possesses three hydrophobic carbon-13 tails [1]. In contrast, the majority of clinically advanced ionizable lipids contain only two hydrophobic tails: DLin-MC3-DMA has two linoleyl tails (C18:2), SM-102 has two branched tails, and ALC-0315 has two hexyl-decanoate tails , , . The presence of a third tail increases the overall hydrophobic volume and may alter the packing parameter of the lipid, influencing LNP morphology, membrane fusion propensity, and payload release kinetics .

Lipid tail architecture Membrane fusion Lipid nanoparticle

Molecular Weight and LogP Differentiation from Clinical Ionizable Lipids

C13-112-tri-tail has a molecular weight of approximately 743.2 g/mol and a predicted LogP of 14.4 [1], [2]. Clinical comparators exhibit molecular weights of 642.1 g/mol (DLin-MC3-DMA), 710.2 g/mol (SM-102), and 766.3 g/mol (ALC-0315) , , . The LogP value of C13-112-tri-tail (14.4) is markedly higher than the reported LogP for DLin-MC3-DMA (~10–12) and SM-102 (~12), reflecting its increased hydrophobicity from the three C13 tails .

Physicochemical properties Lipid nanoparticle Drug delivery

Targeted Research Applications for C13-112-tri-tail (CAS 1381861-96-6) Based on Structural Differentiators


Mechanistic Studies of pH-Independent Cationic Lipid-Mediated Delivery

Researchers investigating the role of lipid charge state in nucleic acid delivery can employ C13-112-tri-tail as a permanently cationic control. Its predicted pKa of 14.42 ensures it remains protonated throughout the endosomal pathway, contrasting sharply with ionizable lipids like DLin-MC3-DMA (pKa 6.44) that are neutral at physiological pH . This enables direct interrogation of how charge affects cellular uptake, endosomal escape, and intracellular trafficking, independent of pH-triggered ionization .

Structure-Activity Relationship (SAR) Studies on Linker Chemistry in LNP Formulations

The PEG2 linker in C13-112-tri-tail differentiates it from analogs such as C13-113-tri-tail (tertiary amine linker) . Scientists can use these matched-pair lipids to systematically probe the impact of linker polarity and flexibility on LNP stability, protein corona formation, and in vivo circulation time, without confounding variables from differing head groups or tail architectures [1].

Comparative Evaluation of Tail Number on Lipid Nanoparticle Performance

With three C13 hydrophobic tails, C13-112-tri-tail offers a distinct architecture relative to two-tail clinical lipids (e.g., DLin-MC3-DMA, SM-102) and four-tail analogs (e.g., C13-112-tetra-tail) [2]. This makes it a valuable component in combinatorial lipid libraries aimed at elucidating how tail count influences LNP morphology, encapsulation efficiency, and payload release kinetics, thereby guiding the rational design of next-generation delivery vehicles .

Delivery of siRNA and Cas9 mRNA in Preclinical Gene Silencing and Editing Studies

Vendor specifications confirm that C13-112-tri-tail can be formulated into LNPs for the delivery of siRNA and Cas9 mRNA to achieve sequence-specific gene silencing and genome editing in vitro and in vivo . Its high LogP (14.4) and cationic nature may confer advantages in complexing with highly negatively charged nucleic acids, making it suitable for initial proof-of-concept studies in cancer models or other disease-relevant systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for C13-112-tri-tail

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.